molecular formula C19H24N4O2 B7080819 N-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-6-propan-2-ylpyridine-3-carboxamide

N-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-6-propan-2-ylpyridine-3-carboxamide

Cat. No.: B7080819
M. Wt: 340.4 g/mol
InChI Key: CMHDSKCGRQKKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-6-propan-2-ylpyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a morpholine group and a carboxamide group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-6-propan-2-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-13(2)16-5-4-15(12-20-16)19(24)22-17-6-7-18(21-14(17)3)23-8-10-25-11-9-23/h4-7,12-13H,8-11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHDSKCGRQKKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CCOCC2)NC(=O)C3=CN=C(C=C3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-6-propan-2-ylpyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: The initial step involves the construction of the pyridine ring, often through a condensation reaction between appropriate aldehydes and ammonia or amines.

    Substitution Reactions:

    Carboxamide Formation: The carboxamide group is introduced via an amide coupling reaction, typically using reagents like carbodiimides (e.g., EDCI) in the presence of a base (e.g., triethylamine).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for higher yields and purity. This often involves:

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.

    Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-6-propan-2-ylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-6-propan-2-ylpyridine-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a ligand in binding studies, helping to elucidate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

In medicine, the compound’s potential as a pharmacophore is investigated. It may exhibit biological activities such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Industry

In industrial applications, the compound can be used in the synthesis of specialty chemicals, agrochemicals, or materials science for developing new polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-6-propan-2-ylpyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity through inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-6-ethylpyridine-3-carboxamide
  • N-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-6-methylpyridine-3-carboxamide

Uniqueness

Compared to similar compounds, N-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-6-propan-2-ylpyridine-3-carboxamide may exhibit unique properties such as higher binding affinity to certain biological targets or improved stability under physiological conditions. These differences can be attributed to the specific substituents on the pyridine ring, which influence the compound’s overall chemical behavior and biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.